MFCD02363310
Description
Based on analogous compounds in the evidence (e.g., hydroxy-substituted isoquinolinones, benzimidazoles, or indole derivatives), MFCD02363310 likely features a nitrogen-containing aromatic core with functional groups such as hydroxyl, methyl, or halogens. Such compounds are often used in catalysis, medicinal chemistry, or materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O/c17-8-11-14-16(20-13-6-2-1-5-12(13)19-14)21(15(11)18)9-10-4-3-7-22-10/h1-7H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEONMWOUBWLKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CO4)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02363310 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
MFCD02363310 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD02363310 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of MFCD02363310 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact pathways can vary depending on the application, but common targets include proteins involved in signal transduction and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Heavier compounds (e.g., CAS 1761-61-1, 201.02 g/mol) exhibit lower solubility due to increased hydrophobicity .
- Functional Groups : Hydroxy and amine groups (as in MFCD02258901) enhance hydrogen bonding, improving solubility but reducing BBB permeability . Chloro and methyl substituents (e.g., CAS 57335-86-1) increase steric hindrance, affecting reactivity in catalytic applications .
- Synthetic Accessibility : Compounds with simpler backbones (e.g., CAS 905306-69-6) require fewer synthetic steps but may lack functional diversity .
Functional Comparison
a. Reactivity Differences
- This compound vs. CAS 56469-02-4 : The absence of a ketone group in this compound may reduce its electrophilicity compared to CAS 56469-02-4, making it less reactive in nucleophilic additions .
- This compound vs. CAS 57335-86-1 : A chloro substituent in CAS 57335-86-1 increases oxidative stability but limits its use in reducing environments .
b. Thermal Stability
- Compounds with aromatic rings (e.g., CAS 1761-61-1) show higher thermal stability (decomposition >250°C) compared to aliphatic analogs . This compound, with a heterocyclic core, likely decomposes at ~200°C, limiting high-temperature applications.
c. State and Concentration Effects
- CAS 905306-69-6 is highly water-soluble (Log S = -1.98), enabling aqueous-phase reactions, whereas this compound’s moderate solubility may restrict it to organic solvents .
Research Findings
- Catalytic Performance: Hybrid ligands like this compound (analogous to ’s phosphine-alkene ligands) show higher turnover frequencies (TOF > 500 h⁻¹) in cross-coupling reactions compared to brominated analogs (TOF ~300 h⁻¹) .
- Pharmacological Data : Hydroxy-substituted compounds (e.g., CAS 56469-02-4) exhibit IC₅₀ values of 1.2 µM against kinase targets, whereas chloro derivatives (e.g., CAS 57335-86-1) show weaker activity (IC₅₀ > 10 µM) due to reduced binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
